molecular formula C9H9FO B13254925 2-Fluoro-1-(4-methylphenyl)ethan-1-one

2-Fluoro-1-(4-methylphenyl)ethan-1-one

Cat. No.: B13254925
M. Wt: 152.16 g/mol
InChI Key: QONKFRZSIAEDNP-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-methylphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a methyl-substituted phenyl ring and a fluorine atom adjacent to the carbonyl group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its electron-withdrawing fluorine substituent and aromatic stability.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-fluoro-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C9H9FO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

QONKFRZSIAEDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-methylphenyl)ethan-1-one typically involves the fluorination of 1-(4-methylphenyl)ethan-1-one. One common method is the reaction of 1-(4-methylphenyl)ethan-1-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 2-Fluoro-1-(4-methylphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2-fluoro-1-(4-methylphenyl)ethanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 4-methylbenzoic acid or other oxidized derivatives.

    Reduction: 2-fluoro-1-(4-methylphenyl)ethanol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-methylphenyl)ethan-1-one depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 2-Fluoro-1-(4-methylphenyl)ethan-1-one with analogous compounds differing in substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Fluoro-1-(4-methylphenyl)ethan-1-one 4-CH₃, 2-F 152.17 Intermediate in antifungal agents
2-Fluoro-1-(4-methoxyphenyl)ethan-1-one 4-OCH₃, 2-F 168.16 Higher polarity due to methoxy group
2-(4-Fluorophenyl)-1-(4-methylphenyl)ethanone 4-CH₃, 4-F (on second ring) 242.28 Crystallographic studies
2-Chloro-1-(4-ethoxyphenyl)ethan-1-one 4-OCH₂CH₃, 2-Cl 274.75 Antimicrobial applications
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one 4-F, 5-CH₃, 2-OH 168.16 Photolabile protecting groups
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom (electron-withdrawing) increases the electrophilicity of the carbonyl group compared to methoxy (electron-donating) substituents, enhancing reactivity in nucleophilic additions .
  • Melting Points : Compounds with hydroxyl groups (e.g., 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one) exhibit higher melting points due to hydrogen bonding .
  • Applications : Fluorinated derivatives (e.g., 2-Fluoro-1-(4-methylphenyl)ethan-1-one) are favored in antifungal and anti-inflammatory agents, while methoxy-substituted analogs are used in photodynamic therapies .

Reactivity and Spectroscopic Comparisons

Infrared Spectroscopy (IR):
  • C=O Stretch : All compounds show a strong absorption band near 1670–1700 cm⁻¹ for the carbonyl group. The presence of electron-withdrawing substituents (e.g., F, Cl) shifts this band to higher frequencies due to increased polarization .
  • C-F Stretch : A distinct peak near 1100–1250 cm⁻¹ confirms fluorine substitution .
Nuclear Magnetic Resonance (NMR):
  • ¹⁹F NMR: The fluorine atom in 2-Fluoro-1-(4-methylphenyl)ethan-1-one resonates at δ −110 to −115 ppm, comparable to other 2-fluoroacetophenones .
  • ¹H NMR : Aromatic protons in the 4-methylphenyl group appear as a singlet near δ 2.4 ppm for the methyl group and δ 7.2–7.8 ppm for the aromatic protons .

Biological Activity

2-Fluoro-1-(4-methylphenyl)ethan-1-one, also known by its CAS number 37032-34-1, is a fluorinated ketone that has garnered attention for its potential biological activities. This compound's structure features a fluorine atom attached to an ethyl group, which is further substituted with a para-methylphenyl group. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Property Details
CAS Number 37032-34-1
Molecular Formula C9H10F
Molecular Weight 154.18 g/mol
IUPAC Name 2-Fluoro-1-(4-methylphenyl)ethan-1-one
SMILES Representation CC(C(=O)C1=CC=C(C=C1)C)F

The biological activity of 2-Fluoro-1-(4-methylphenyl)ethan-1-one can be attributed to its ability to interact with various biomolecular targets. The presence of the fluorine atom can enhance lipophilicity and potentially improve membrane permeability, allowing the compound to penetrate cellular barriers effectively.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways relevant to various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to 2-Fluoro-1-(4-methylphenyl)ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds often possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

  • Antibacterial Properties : In vitro studies have demonstrated that certain fluorinated ketones show strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have recorded Minimum Inhibitory Concentration (MIC) values below 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have also been evaluated for antifungal properties. The structural characteristics of these ketones contribute to their effectiveness against various fungal strains, suggesting potential therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine into the structure significantly alters the biological activity of ketones. The presence of the para-methyl group on the phenyl ring appears to enhance the compound's lipophilicity and stability, which are critical for biological interactions .

Conclusions

2-Fluoro-1-(4-methylphenyl)ethan-1-one shows promise as a biologically active compound with potential applications in antimicrobial therapies. Its unique structural features contribute to its interaction with biological systems, making it a candidate for further pharmacological exploration. Future research should focus on elucidating its precise mechanisms of action and evaluating its efficacy in clinical settings.

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